![molecular formula C18H21N5O B2510200 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide CAS No. 2034615-56-8](/img/structure/B2510200.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

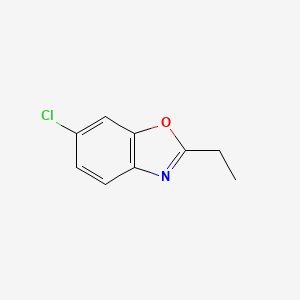

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products including pharmaceuticals, dyes, pigments, and agrochemicals .

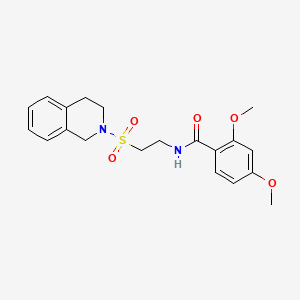

Molecular Structure Analysis

The molecular structure of your compound would be based on the [1,2,4]triazolo[1,5-a]pyrimidine core, with additional propyl and o-tolyl groups attached. The exact structure would depend on the positions of these groups on the core .Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. Factors such as the positions of the propyl and o-tolyl groups on the [1,2,4]triazolo[1,5-a]pyrimidine core could significantly influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Pharmacokinetics and Metabolism Studies

Studies on compounds structurally related to N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide often focus on their absorption, distribution, metabolism, and excretion (ADME) characteristics. For instance, research on ticagrelor, a compound with a triazolopyrimidine structure, showed that it is rapidly absorbed, and its major active metabolite is formed by O-deethylation. Such studies are crucial for understanding how these compounds behave in the body and their potential as therapeutic agents (Teng et al., 2010).

2. Neuroprotective and Sedative Effects

Research on indiplon, a compound with a pyrazolo[1,5-a]pyrimidin-7-yl component, compared its abuse potential and sedative effects to triazolam, highlighting its role as a positive allosteric GABAA receptor modulator. Such studies indicate the potential of structurally similar compounds in developing treatments for insomnia or as neuroprotective agents (Carter et al., 2007).

3. Antifungal and Antimicrobial Applications

Triazole and triazolopyrimidine derivatives, including voriconazole and posaconazole, are key in treating invasive fungal infections. Their broad activity against pathogenic fungi makes them essential for prophylaxis and therapy in patients with hematological malignancies or chronic pulmonary aspergillosis. These compounds' effectiveness underscores the importance of continued research into similar chemical entities for antimicrobial applications (Hoenigl et al., 2012).

4. Cardiovascular Research

Trapidil, a triazolopyrimidine derivative, was studied for its effects in preventing restenosis after percutaneous transluminal coronary angioplasty (PTCA), showcasing the potential of similar compounds in cardiovascular research. Trapidil's role as a platelet-derived growth factor antagonist highlights the therapeutic possibilities for structurally related compounds in treating cardiovascular diseases (Okamoto et al., 1992).

5. Neurological and Psychiatric Research

Research on the effects of propofol versus midazolam on cerebral biomarkers in severe traumatic brain injury patients highlights the importance of investigating compounds with sedative properties for neuroprotection. Such studies contribute to understanding how these compounds can be used to manage conditions involving the central nervous system (Tanguy et al., 2012).

Wirkmechanismus

Target of Action

Compounds with a triazolo[1,5-a]pyrimidin-6-yl structure have been found to have various biological activities. For example, some derivatives have shown antiproliferative activities against certain cancer cell lines .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has antiproliferative activity, it might induce cell cycle arrest or apoptosis in cancer cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-14-5-2-3-7-16(14)8-9-17(24)19-10-4-6-15-11-20-18-21-13-22-23(18)12-15/h2-3,5,7,11-13H,4,6,8-10H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIMFUICVYZZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(benzimidazol-1-yl)benzoate](/img/structure/B2510119.png)

![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)

![4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2510121.png)

![(E)-N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B2510122.png)

![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2510128.png)

![methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2510129.png)

![N-(4-fluorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2510132.png)

![3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2510136.png)